molecular formula C8H7ClN2O3 B2935713 2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1803608-91-4

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2935713
CAS No.: 1803608-91-4
M. Wt: 214.61
InChI Key: BSZVUYCBUMFXNF-UHFFFAOYSA-N
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Description

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a fused imidazo[1,2-a]pyridine ring system with a hydroxyl group and a carboxylic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-aminopyridine derivatives with suitable carboxylic acid derivatives under acidic conditions.

  • Transition Metal Catalysis: Transition metals like palladium and copper can be used to catalyze the formation of the imidazo[1,2-a]pyridine core through cross-coupling reactions.

  • Photocatalysis: Photocatalytic methods can be employed to achieve the functionalization of the imidazo[1,2-a]pyridine ring system under mild conditions.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, or TEMPO.

  • Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.

  • Substitution: Halogenating agents, strong bases, or nucleophiles.

Major Products Formed:

  • Oxidation: 2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid derivatives.

  • Reduction: 2-Hydroxyimidazo[1,2-a]pyridine-6-alcohols or amines.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It is used in the study of biological systems and as a probe in biochemical assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Similar core structure but different position of hydroxyl and carboxylic acid groups.

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar core structure with a chlorine substituent instead of a hydroxyl group.

Properties

IUPAC Name

2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3.ClH/c11-7-4-10-3-5(8(12)13)1-2-6(10)9-7;/h1-4,11H,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZVUYCBUMFXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-91-4
Record name 2-hydroxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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